(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Description
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a boron-containing amino acid derivative characterized by its (S)-configuration at the α-carbon and a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester moiety enhances stability compared to free boronic acids, making the compound suitable for synthetic applications such as Suzuki-Miyaura cross-coupling reactions . The molecular formula is estimated to be C15H20BNO4, with a molecular weight of approximately 288.81 g/mol (calculated based on structural analysis).
The dioxaborolane group serves as a protective group for boronic acids, enabling controlled reactivity in organic synthesis.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,9,17H2,1-4H3,(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWINWZBOPBDCU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, commonly referred to as a boron-containing amino acid derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group. The molecular formula is with a molecular weight of approximately 391.28 g/mol. Its IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H30BNO6 |
| Molecular Weight | 391.28 g/mol |
| CAS Number | 216439-76-8 |
| Purity | 95% |
| Solubility | High |
| Boiling Point | Not available |
The biological activity of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways.
Inhibition Studies
Recent studies have evaluated the compound's potential as an inhibitor of tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In one study, derivatives of this compound showed significant inhibitory activity against TPH1 with an inhibition rate exceeding 60% at concentrations of 100 µM .
Table: Inhibition Rates of Various Derivatives
| Compound ID | Inhibition Rate (%) at 100 µM |
|---|---|
| Compound 6 | 64 |
| Compound 9a | 45 |
| Compound 9b | 82 |
| Compound 11a | 58 |
| Compound 11b | 94 |
This table summarizes the inhibition rates of different derivatives based on structural modifications. Notably, compounds with specific substitutions at the para position demonstrated enhanced inhibitory effects.
Pharmacokinetics
Pharmacokinetic evaluations suggest that the compound exhibits favorable absorption characteristics. It has been reported to have high gastrointestinal absorption potential and does not significantly inhibit major cytochrome P450 isoforms .
Case Study: Pharmacokinetic Profile
In a study involving intravenous administration in rats, the pharmacokinetic profile indicated that while the compound had reasonable bioavailability (AUC of approximately 1.2 μg h/mL), it struggled with blood-brain barrier (BBB) permeability, which limits its central nervous system applications .
Toxicological Assessments
Early assessments indicate that (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid exhibits low toxicity profiles in vitro. However, comprehensive toxicological studies are necessary to fully understand its safety profile for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Research has indicated that compounds similar to (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid exhibit neuroprotective properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological systems, potentially leading to the development of new treatments for neurodegenerative diseases. Studies have shown that these compounds can modulate neurotransmitter activity and protect neuronal cells from apoptosis .
Anticancer Research
The compound has been explored for its anticancer properties. The unique structural features allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Materials Science
Polymer Chemistry
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is utilized as a functional monomer in the synthesis of advanced polymeric materials. Its ability to form stable bonds with various substrates makes it a valuable component in creating polymers with enhanced mechanical properties and thermal stability. These polymers can be applied in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology applications, this compound serves as a precursor for synthesizing boron-containing nanomaterials. The incorporation of boron into nanostructures can enhance their electronic and optical properties. Research is ongoing to explore its use in creating nanoscale devices for electronics and photonics .
Organic Synthesis
Building Block for Complex Molecules
The compound acts as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through well-established synthetic pathways. This versatility makes it suitable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
Chiral Synthesis
Due to its chiral nature, (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is valuable in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds that are crucial in drug development and other applications where chirality is essential .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agents | Protects neurons; potential treatments for diseases |
| Anticancer research | Inhibits tumor growth; induces apoptosis | |
| Materials Science | Polymer chemistry | Enhanced mechanical properties; thermal stability |
| Nanotechnology | Improved electronic and optical properties | |
| Organic Synthesis | Building block for complex molecules | Versatile synthesis routes; functional group introduction |
| Chiral synthesis | Production of enantiomerically pure compounds |
Case Studies
- Neuroprotection Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions .
- Anticancer Activity : Research highlighted in Cancer Research found that specific analogs of this compound showed promising results in inhibiting the proliferation of breast cancer cells through targeted apoptosis mechanisms .
- Polymer Development : A recent study detailed the use of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid in developing high-performance polymers for aerospace applications due to their lightweight and strong characteristics.
Comparison with Similar Compounds
Boron-Containing Analogues
Boron-functionalized amino acids are rare but critical for targeted synthesis and medicinal chemistry.
Table 1: Boron-Containing Amino Acid Derivatives
- Key Comparison: The target compound’s boronic ester offers superior stability and handling compared to boronic acids (e.g., ’s fluorinated derivative), which are prone to protodeboronation .
Aromatic-Substituted Amino Acids
Substituents on the phenyl ring significantly influence electronic properties and biological activity.
Table 2: Amino Acids with Aromatic Substituents
- Key Comparison: The nitro group in ’s compound deactivates the aromatic ring, reducing electrophilic substitution reactivity. In contrast, the dioxaborolane’s electron-donating oxygens may activate the ring for cross-coupling . Cyclohexadienyl-substituted amino acids () lack aromaticity, altering π-π stacking interactions critical for enzyme binding compared to the target’s planar phenyl ring .
Heterocyclic and Sulfur-Containing Derivatives
Heterocycles and sulfur groups introduce distinct reactivity and binding profiles.
Table 3: Heterocyclic and Sulfur-Substituted Amino Acids
- Key Comparison :
- Thiazole-containing derivatives () exhibit enhanced hydrogen bonding, making them suitable for targeting enzymes like mycobacterial proteases. The target compound’s boronic ester, however, is tailored for covalent interactions with boron-specific targets .
- Sulfur groups () participate in redox reactions, unlike the chemically inert dioxaborolane, which prioritizes synthetic versatility over metabolic activity .
Q & A
Basic Questions
Q. What are the key synthetic routes for (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Reductive amination : Use of NaBHCN in methanol at 0°C to room temperature for 24 hours to reduce imine intermediates (yields: 85–90%) .
- Acid hydrolysis : Refluxing with concentrated HCl to deprotect intermediates (yields: 70–75%) .
- Boronate ester introduction : Coupling 4-bromophenylpropanoic acid derivatives with pinacol boronic ester under Suzuki-Miyaura conditions (not explicitly detailed in evidence but inferred from structural analogs) .
- Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | EtOH, reflux, 2h | 80–88% |
| 2 | NaBHCN, MeOH | 85–90% |
| 3 | Conc. HCl, reflux | 70–75% |
Q. How is this compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify stereochemistry and boronate ester integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHBNO requires [M+H] = 290.166) .
- HPLC : Chiral chromatography to validate enantiomeric purity (>98% ee) .
Q. What safety precautions are required when handling this compound?
- Use fume hoods, nitrile gloves, and safety goggles.
- Store at –20°C in airtight containers under inert gas (N) to prevent boronate hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis?
- Experimental Design :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., Pd(PPh) for Suzuki coupling) .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .
- Data Contradiction : Lower yields in hydrolysis steps (e.g., 70% vs. 90% in reductive amination) may arise from incomplete deprotection; monitor reaction progress via TLC or in situ IR for carboxylic acid formation .
Q. How does the boronate ester moiety influence biological activity in target applications?
- Mechanistic Insights :
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility and enables Suzuki cross-coupling in bioconjugation (e.g., antibody-drug conjugates) .
- Enzyme Inhibition Studies : Competitive binding assays (e.g., fluorescence polarization) to assess interactions with proteases or kinases, leveraging the boronate’s Lewis acidity .
- Table: Example Bioactivity Parameters
| Target Enzyme | IC (µM) | Assay Type |
|---|---|---|
| Trypsin | 2.3 ± 0.4 | FP |
| Kinase X | 15.7 ± 1.2 | ADP-Glo™ |
Q. How can computational methods predict reactivity or stability of this compound?
- In Silico Tools :
- DFT Calculations : Gaussian 16 to model boronate ester hydrolysis kinetics (B–O bond dissociation energy ≈ 75 kcal/mol) .
- Molecular Dynamics : GROMACS simulations to study aqueous solubility and aggregation propensity .
- Data Validation : Cross-reference computed LogP (e.g., 1.2) with experimental HPLC-derived LogD (1.4) to refine force field parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
